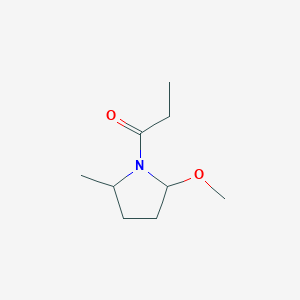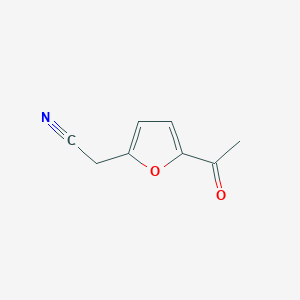
2-(5-Acetylfuran-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Acetylfuran-2-yl)acetonitrile is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an acetyl group at the 5-position and an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylfuran-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-acetylfuran with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the acetonitrile on the furan ring .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalysts such as ZrO2 can be employed to optimize the reaction conditions and achieve high selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetylfuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-(5-Acetylfuran-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(5-Acetylfuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, potentially affecting its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: Lacks the nitrile group, making it less versatile in certain reactions.
5-Acetylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-(5-Nitrofuran-2-yl)acetonitrile: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
2-(5-Acetylfuran-2-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to similar compounds .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-(5-acetylfuran-2-yl)acetonitrile |
InChI |
InChI=1S/C8H7NO2/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3 |
InChI Key |
VYOLWMPQPQRDNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


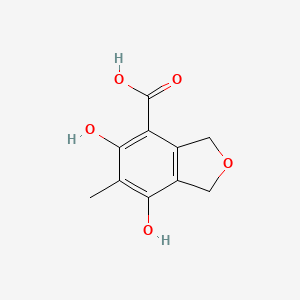
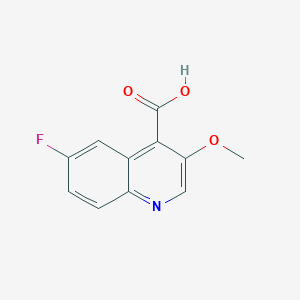
![6-Bromo-9,9-dimethyl-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12864658.png)

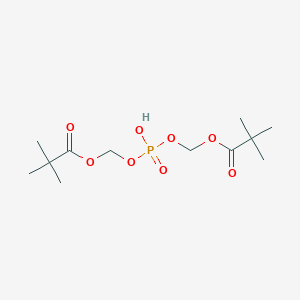
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
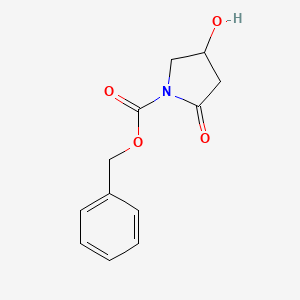

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
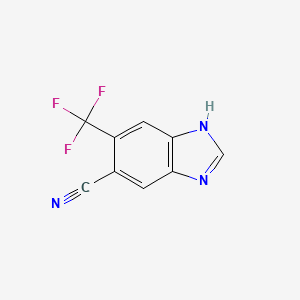
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
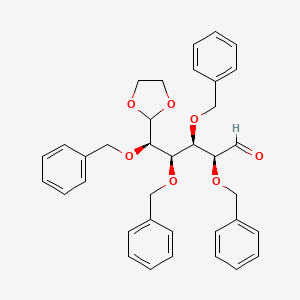
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
